Cas no 2229616-31-1 (2,3,3-trimethoxy-2-methylpropan-1-amine)
2,3,3-trimethoxy-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,3,3-trimethoxy-2-methylpropan-1-amine
- EN300-1736627
- 2229616-31-1
-
- Inchi: 1S/C7H17NO3/c1-7(5-8,11-4)6(9-2)10-3/h6H,5,8H2,1-4H3
- InChI Key: LVAVYHREJOQXOG-UHFFFAOYSA-N
- SMILES: O(C)C(C)(CN)C(OC)OC
Computed Properties
- Exact Mass: 163.12084340g/mol
- Monoisotopic Mass: 163.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 53.7Ų
2,3,3-trimethoxy-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736627-0.05g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-0.1g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-0.25g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-0.5g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-1.0g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1736627-2.5g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-5.0g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1736627-10.0g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1736627-1g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1736627-5g |
2,3,3-trimethoxy-2-methylpropan-1-amine |
2229616-31-1 | 5g |
$3396.0 | 2023-09-20 |
2,3,3-trimethoxy-2-methylpropan-1-amine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2,3,3-trimethoxy-2-methylpropan-1-amine
Research Brief on 2,3,3-Trimethoxy-2-methylpropan-1-amine (CAS: 2229616-31-1): Recent Advances and Applications
2,3,3-Trimethoxy-2-methylpropan-1-amine (CAS: 2229616-31-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This amine derivative, characterized by its unique trimethoxy and methyl substituents, has shown promising potential in various applications, including drug development, chemical synthesis, and biological studies. Recent studies have explored its role as a building block for more complex molecules, its pharmacokinetic properties, and its interactions with biological targets. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.
One of the key areas of interest in recent research has been the synthesis and optimization of 2,3,3-trimethoxy-2-methylpropan-1-amine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route for this compound, achieving higher yields and purity compared to traditional methods. The researchers utilized a multi-step process involving catalytic hydrogenation and selective methylation, which not only enhanced the efficiency of production but also reduced the environmental impact. This advancement is particularly relevant for scaling up production in pharmaceutical settings, where consistency and purity are critical.
In addition to its synthetic applications, 2,3,3-trimethoxy-2-methylpropan-1-amine has been investigated for its potential as a pharmacophore in drug design. A recent preprint on bioRxiv highlighted its structural similarity to known neuromodulators, suggesting its utility in central nervous system (CNS) drug development. The study employed molecular docking simulations to predict its binding affinity with various neurotransmitter receptors, revealing favorable interactions with serotonin and dopamine receptors. These findings open new avenues for designing novel therapeutics for neurological disorders, such as depression and Parkinson's disease.
Another notable application of this compound lies in its role as a precursor for bioactive molecules. A 2024 study in ACS Chemical Biology reported the successful derivatization of 2,3,3-trimethoxy-2-methylpropan-1-amine into a series of compounds with antimicrobial activity. The derivatives exhibited potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells. This research underscores the compound's versatility and its potential to address the growing challenge of antibiotic resistance.
Despite these promising developments, challenges remain in the widespread adoption of 2,3,3-trimethoxy-2-methylpropan-1-amine. For instance, its stability under physiological conditions and its metabolic fate in vivo require further investigation. A recent pharmacokinetic study published in Drug Metabolism and Disposition (2024) addressed some of these concerns, demonstrating that the compound undergoes rapid hepatic metabolism, which may limit its bioavailability. However, the study also proposed structural modifications to enhance its metabolic stability, paving the way for future optimization efforts.
In conclusion, 2,3,3-trimethoxy-2-methylpropan-1-amine (CAS: 2229616-31-1) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies highlighting its potential in CNS therapeutics and antimicrobial development. While challenges related to stability and metabolism persist, ongoing research is expected to overcome these hurdles, further expanding its utility. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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